molecular formula C11H14N4O3S B10844870 5''-methylthio-immucillin-H

5''-methylthio-immucillin-H

Cat. No. B10844870
M. Wt: 282.32 g/mol
InChI Key: ZXECYVBSYKBAAH-MRQALGCZSA-N
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Description

5’-Methylthio-immucillin-H is a transition state analog inhibitor that has shown significant potential in various scientific research fields, particularly in the study of purine metabolism and as a potential antimalarial agent. This compound is known for its high specificity and potency in inhibiting purine nucleoside phosphorylase, an enzyme crucial for the survival of certain parasites, including Plasmodium falciparum, the causative agent of malaria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-methylthio-immucillin-H involves several steps, starting from commercially available precursorsThe reaction conditions typically involve the use of strong bases and nucleophiles to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 5’-methylthio-immucillin-H are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5’-Methylthio-immucillin-H undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols or amines. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can lead to sulfoxides or sulfones, while substitution reactions can yield a variety of analogs with different functional groups .

Scientific Research Applications

5’-Methylthio-immucillin-H has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study enzyme mechanisms and transition state analogs.

    Biology: Investigated for its role in purine metabolism and as a potential inhibitor of purine nucleoside phosphorylase.

    Medicine: Explored as a potential antimalarial agent due to its ability to inhibit Plasmodium falciparum purine nucleoside phosphorylase.

    Industry: Potential applications in the development of new drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of 5’-methylthio-immucillin-H involves its high affinity binding to the active site of purine nucleoside phosphorylase. This binding mimics the transition state of the enzyme’s natural substrate, effectively inhibiting its activity. The inhibition of purine nucleoside phosphorylase leads to a disruption in purine metabolism, which is essential for the survival of certain parasites, including Plasmodium falciparum .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Methylthio-immucillin-H is unique due to its high specificity and potency in inhibiting purine nucleoside phosphorylase, particularly in Plasmodium falciparum. This specificity makes it a valuable tool in the study of purine metabolism and a promising candidate for antimalarial drug development .

properties

Molecular Formula

C11H14N4O3S

Molecular Weight

282.32 g/mol

IUPAC Name

6-[(2S,3S,4S,5R)-3,4-dihydroxy-5-methylsulfanylpyrrolidin-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C11H14N4O3S/c1-19-11-9(17)8(16)6(15-11)5-2-4-7(14-5)10(18)13-3-12-4/h2-3,6,8-9,11,14-17H,1H3,(H,12,13,18)/t6-,8-,9-,11+/m0/s1

InChI Key

ZXECYVBSYKBAAH-MRQALGCZSA-N

Isomeric SMILES

CS[C@@H]1[C@H]([C@H]([C@@H](N1)C2=CC3=C(N2)C(=O)NC=N3)O)O

Canonical SMILES

CSC1C(C(C(N1)C2=CC3=C(N2)C(=O)NC=N3)O)O

Origin of Product

United States

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